N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a triazolo ring, and a sulfonamide moiety
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is the enzyme falcipain-2 . Falcipain-2 is a cysteine protease that plays a crucial role in the life cycle of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
this compound interacts with falcipain-2, inhibiting its function . This inhibition prevents the degradation of human haemoglobin by P. falciparum, which is essential for the parasite’s survival .
Biochemical Pathways
The inhibition of falcipain-2 disrupts the biochemical pathway of haemoglobin degradation in P. falciparum . This disruption hinders the growth of the parasite, particularly at the trophozoite stage of its development, when falcipain-2 plays a significant role .
Pharmacokinetics
falciparum in vitro suggests that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular effect of this compound’s action is the inhibition of falcipain-2 . On a cellular level, this results in the death of P. falciparum due to the disruption of haemoglobin degradation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature.
Biochemical Analysis
Biochemical Properties
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain enzymes, such as falcipain-2, a cysteine protease involved in the life cycle of the malaria parasite Plasmodium falciparum . The compound’s interaction with falcipain-2 involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting the enzyme’s activity. Additionally, this compound has been found to interact with other biomolecules, such as transporters and receptors, influencing various biochemical pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to falcipain-2 results in enzyme inhibition, which disrupts the parasite’s life cycle and exhibits antimalarial activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular processes and functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with falcipain-2, for example, affects the parasite’s metabolic processes, leading to its antimalarial activity . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes and transporters, thereby affecting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of 4-fluoroaniline with a triazolopyridine derivative under specific conditions. One common method includes the use of sulfonylation reagents to introduce the sulfonamide group. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; in solvents like methanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its unique combination of a fluorophenyl group and a triazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-3-5-10(6-4-9)16-20(18,19)11-2-1-7-17-8-14-15-12(11)17/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVNIFXWTVUIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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